In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of (1-Aminocyclopentyl)methanol Hydrochloride
In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of (1-Aminocyclopentyl)methanol Hydrochloride
Executive Summary
(1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4) is a highly specialized, conformationally constrained amino alcohol building block. In modern medicinal chemistry, incorporating aliphatic cyclic structures like cyclopentane into molecular scaffolds is a proven strategy to improve metabolic stability and enhance target-binding affinity by minimizing the entropic penalty upon binding. This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and its emerging applications in the development of novel therapeutics, including anti-tuberculosis agents and metabolic inhibitors.
Physicochemical Profiling & Structural Analysis
Structural Significance
The compound features a cyclopentane ring with both a primary amine and a primary alcohol attached to the same quaternary carbon (C1). This creates a highly localized, sterically demanding hydrophilic pocket on a lipophilic cyclic base.
-
Conformational Restriction: The cyclopentane ring restricts the rotation of the amino and hydroxyl groups, locking them into a predictable spatial arrangement. This is highly valuable in synthesizing peptide mimetics and non-natural amino acids.
-
Salt Form: The hydrochloride salt form significantly enhances the compound's aqueous solubility and prevents the oxidative degradation or spontaneous side reactions (like dimerization) that free amines often undergo during long-term storage.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of (1-Aminocyclopentyl)methanol hydrochloride[1][2][3].
| Property | Value / Description |
| Chemical Name | (1-Aminocyclopentyl)methanol hydrochloride |
| CAS Number | 402752-91-4 |
| Molecular Formula | C₆H₁₄ClNO (C₆H₁₃NO · HCl) |
| Molecular Weight | 151.63 g/mol |
| SMILES | OCC1(N)CCCC1.[H]Cl |
| InChI Key | MQAVGQZRGQEEPX-UHFFFAOYSA-N |
| Physical Form | Solid (White to off-white powder) |
| Storage Temperature | 2–8 °C (Refrigerator), Inert atmosphere |
| Purity | ≥ 95% - 97% |
Mechanistic Synthesis & Workflow
The most robust and widely utilized method for synthesizing (1-aminocyclopentyl)methanol involves the reduction of 1-aminocyclopentanecarboxylic acid (a cycloleucine derivative) using strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄)[4].
Experimental Protocol: Reduction and Salt Formation
Expertise & Experience Note: The choice of LiAlH₄ over milder reducing agents (like NaBH₄) is dictated by the extreme resistance of the sterically hindered carboxylic acid at the quaternary center. The reaction requires strict anhydrous conditions to prevent the explosive decomposition of LiAlH₄.
Step 1: Preparation of the Reaction Mixture
-
Action: Suspend 1-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen (N₂) or argon atmosphere.
-
Causality: THF is chosen for its excellent solvating power for both the starting material and the reducing agent, while the inert atmosphere prevents moisture-induced quenching of the hydride.
Step 2: Hydride Addition
-
Action: Cool the suspension to 0 °C using an ice bath. Slowly add LiAlH₄ (2.0 eq) dropwise or in small portions. Stir at 0 °C for 1 hour, then allow it to warm to room temperature[4].
-
Causality: The reduction of the carboxylic acid is highly exothermic. Cooling controls the reaction kinetics, preventing thermal runaway and minimizing the cleavage of the C-N bond.
Step 3: Quenching (Self-Validating Step)
-
Action: Cool the mixture back to 0 °C. Carefully quench the reaction by adding Na₂SO₄·10H₂O (Glauber's salt) or using the Fieser method (water, followed by 15% NaOH, then water)[4]. Stir for an additional 1 hour at room temperature.
-
Causality: This specific quenching protocol is critical. It destroys unreacted LiAlH₄ while converting the gelatinous aluminum alkoxide intermediates into a granular, easily filterable inorganic precipitate, ensuring high recovery of the product.
Step 4: Isolation of the Free Base
-
Action: Filter the mixture through a Celite pad to remove the aluminum salts. Wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield (1-aminocyclopentyl)methanol as a crude free base[4].
Step 5: Hydrochloride Salt Formation
-
Action: Dissolve the crude free base in a minimal amount of methanol or diethyl ether. Add a stoichiometric excess of ethereal HCl (or HCl in methanol) at 0 °C. Stir until precipitation occurs, then filter and dry the solid under vacuum.
-
Causality: Converting the free base to the HCl salt isolates the compound from organic impurities, standardizes the protonation state for biological testing, and drastically improves shelf-life.
Synthetic Workflow Visualization
Workflow for the synthesis of (1-Aminocyclopentyl)methanol HCl from its carboxylic acid precursor.
Applications in Medicinal Chemistry & Drug Development
The unique structural topology of (1-aminocyclopentyl)methanol hydrochloride makes it a highly sought-after moiety in the synthesis of advanced active pharmaceutical ingredients (APIs).
Anti-Tuberculosis Agents
Recent breakthroughs in infectious disease research have utilized (1-aminocyclopentyl)methanol as a primary building block to synthesize tailored phenyl ureas[5]. These compounds are designed to eradicate drug-resistant Mycobacterium tuberculosis by targeting and disrupting mycolic acid cell wall assembly. The cyclopentyl-methanol motif provides the necessary steric bulk and hydrogen-bonding capability to anchor the inhibitor within the active site of the target enzyme[5].
Cancer Metabolism Inhibitors (MTHFD2)
The compound is also utilized in the synthesis of inhibitors targeting methylenetetrahydrofolate dehydrogenase 2 (MTHFD2)[6]. MTHFD2 is a mitochondrial enzyme heavily upregulated in various cancers, playing a critical role in the one-carbon (1-C) metabolism pathway. By incorporating the rigid 1-aminocyclopentyl framework, researchers have developed small-molecule inhibitors that effectively starve cancer cells of glycine, thereby halting proliferation[6].
Substituted Taurine Derivatives
In organic synthesis, the free base of this compound can undergo sulfation and subsequent substitution with sulfites to yield highly specialized, optically active substituted taurines[7]. These derivatives serve as critical enzyme inhibitors, neuromodulators, and precursors for sulfonyl peptides[7].
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:
-
¹H-NMR (D₂O or DMSO-d₆): The signature of the cyclopentane ring will appear as complex multiplets in the aliphatic region (approx. 1.50–2.00 ppm). The methylene protons adjacent to the hydroxyl group (-CH₂-OH) typically present as a distinct singlet or tightly coupled doublet around 3.50–3.80 ppm, depending on the solvent[6].
-
Mass Spectrometry (ESI-MS): The mass spectrum should display a prominent[M+H]⁺ peak at m/z 116.1 (corresponding to the free base C₆H₁₃NO + H⁺).
-
Infrared Spectroscopy (FT-IR): Broad bands around 3300–3400 cm⁻¹ will confirm the presence of both the O-H and N-H stretches, while the absence of a strong C=O stretch (around 1700 cm⁻¹) confirms the complete reduction of the starting carboxylic acid[7].
References
-
The Royal Society of Chemistry. "Supplementary Information: Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly." RSC Advances. Available at:[Link]
- Google Patents. "WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders.
- Google Patents. "WO2017106352A1 - Caffeine inhibitors of mthfd2 and uses thereof.
- Google Patents. "CN101148427A - A kind of preparation method of substituted taurine.
Sources
- 1. (1-aminocyclopentyl)methanol hydrochloride | 402752-91-4 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 402752-91-4|(1-Aminocyclopentyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. WO2021055630A1 - Substituted, saturated and unsaturated n-heterocyclic carboxamides and related compounds for their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. WO2017106352A1 - Caffeine inhibitors of mthfd2 and uses thereof - Google Patents [patents.google.com]
- 7. CN101148427A - A kind of preparation method of substituted taurine - Google Patents [patents.google.com]
